molecular formula C27H20N4O5 B298404 1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B298404
M. Wt: 480.5 g/mol
InChI Key: IWBKFIBTWUQSNG-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant interest in scientific research. This compound is known for its unique chemical structure and potential applications in various fields of research. In

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in various studies to investigate its potential as a cancer treatment. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been used in studies investigating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant properties that may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties that may contribute to its potential as a treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a treatment for various diseases. Additionally, this compound has a unique chemical structure that may make it useful in the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research involving 1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, research is needed to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that involves several steps. The synthesis process starts with the reaction of 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carboxaldehyde with 1,3-benzodioxole-5-carboxylic acid in the presence of a base. The resulting compound is then reacted with ethyl cyanoacetate and ammonium acetate to yield the final product.

properties

Product Name

1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C27H20N4O5

Molecular Weight

480.5 g/mol

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H20N4O5/c1-15-10-18(16(2)30(15)19-5-7-22-17(11-19)4-3-9-28-22)12-21-25(32)29-27(34)31(26(21)33)20-6-8-23-24(13-20)36-14-35-23/h3-13H,14H2,1-2H3,(H,29,32,34)/b21-12+

InChI Key

IWBKFIBTWUQSNG-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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